molecular formula C22H22N2O3 B506557 1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea CAS No. 300862-44-6

1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B506557
CAS No.: 300862-44-6
M. Wt: 362.4g/mol
InChI Key: FDEBWLKFDOSWLA-UHFFFAOYSA-N
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Description

N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea: is a chemical compound with the molecular formula C22H22N2O3 and a molecular weight of 362.42 g/mol It is characterized by the presence of a benzhydryl group and a 3,4-dimethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea typically involves the reaction of benzhydryl chloride with 3,4-dimethoxyaniline in the presence of a base, followed by the addition of phosgene or a similar carbonylating agent to form the urea linkage . The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods: Industrial production of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:

Uniqueness: The presence of the 3,4-dimethoxyphenyl group in N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

300862-44-6

Molecular Formula

C22H22N2O3

Molecular Weight

362.4g/mol

IUPAC Name

1-benzhydryl-3-(3,4-dimethoxyphenyl)urea

InChI

InChI=1S/C22H22N2O3/c1-26-19-14-13-18(15-20(19)27-2)23-22(25)24-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H2,23,24,25)

InChI Key

FDEBWLKFDOSWLA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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